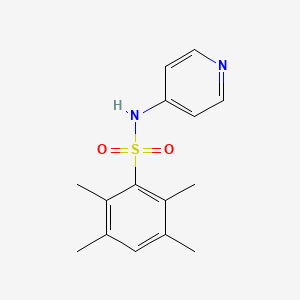

2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves strategies such as chlorination, ammonolysis, and condensation reactions, starting from suitable pyridine and benzenesulfonamide precursors. While the specific synthesis pathway for 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide is not directly detailed in the available literature, related compounds have been synthesized through methods involving sulfonation, chlorination, and amination of pyridine derivatives, which might offer insights into potential synthetic routes for this compound as well (Zhang, 2006); (Pei, 2002).

Molecular Structure Analysis

Structural characterization of sulfonamide compounds typically involves X-ray crystallography, which provides detailed information on molecular conformation, crystal packing, and intermolecular interactions. For instance, studies on similar sulfonamide derivatives have elucidated their crystal structures, revealing insights into conformational polymorphism and the influence of substituents on molecular geometry and packing (Bar & Bernstein, 1985); (Al-Hourani et al., 2015).

Scientific Research Applications

Chemical Nucleases and Coordination Compounds

Copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds similar to 2,3,5,6-tetramethyl-N-4-pyridinylbenzenesulfonamide, have been synthesized and studied for their potential as chemical nucleases. These complexes can act in a bidentate fashion, forming coordination compounds with CuL2 stoichiometry. They exhibit distorted tetrahedral environments around the metal ion and show potential in generating reactive oxygen species for DNA cleavage in the presence of ascorbate/H2O2 (Macías et al., 2006).

Antitumor Activity

Compounds bearing the pyridinesulfonamide moiety have shown a wide range of applications in novel drugs due to their structural and functional versatility. For example, novel indenopyridine derivatives with benzenesulfonamide functionalities have demonstrated promising in vitro anticancer activity against breast cancer cell lines, highlighting their potential as therapeutic agents (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition

Benzenesulfonamides, including tetrafluorobenzenesulfonamide derivatives, have been explored for their inhibitory effects on carbonic anhydrase isoforms. These compounds have shown medium potency against cytosolic isoforms I and II, and low nanomolar/subnanomolar inhibition of tumor-associated isoforms IX and XII. Their structural analysis provides insights into factors governing inhibitory potency, offering a pathway for designing inhibitors targeting specific carbonic anhydrase isoforms for therapeutic applications (Pala et al., 2014).

properties

IUPAC Name |

2,3,5,6-tetramethyl-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-10-9-11(2)13(4)15(12(10)3)20(18,19)17-14-5-7-16-8-6-14/h5-9H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZQBBCRCLMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5578676.png)